molecular formula C15H12N4O6S3 B406724 2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide CAS No. 296244-27-4

2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B406724
CAS No.: 296244-27-4
M. Wt: 440.5g/mol
InChI Key: MOUDUBBAPNUGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is a synthetic chemical compound featuring a benzenesulfonamide scaffold linked to a 1,3-thiazole ring via a sulfonamide bridge, with an additional 2-nitrobenzene substituent. This structure is of significant interest in medicinal chemistry and chemical biology research. The benzenesulfonamide group is a privileged pharmacophore in drug discovery, known for its ability to interact with a variety of enzyme active sites . The 1,3-thiazole ring is a common heterocycle in bioactive molecules and commercial drugs, contributing to diverse pharmacological profiles including kinase inhibitory activity . Compounds containing these structural motifs have been investigated for their potential to modulate key biological pathways. Specifically, structurally related molecules have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein target involved in the control of the cell cycle and a subject of interest in cancer research . This product is provided for research purposes to facilitate the exploration of such biological mechanisms and the development of novel biochemical probes. It is intended for laboratory use by qualified researchers. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6S3/c20-19(21)13-3-1-2-4-14(13)28(24,25)17-11-5-7-12(8-6-11)27(22,23)18-15-16-9-10-26-15/h1-10,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUDUBBAPNUGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic System Comparison

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
TriethylamineDCM2567595
DMAPDMF5088298
HATUDMF/CH₂Cl₂55128899

Data compiled from.

Solvent Polarity Effects

Polar aprotic solvents (DMF, DMSO) improve sulfonamide bond formation efficiency due to enhanced nucleophilicity of the amine group. Non-polar solvents (toluene, hexane) result in incomplete reactions (<50% yield).

Purification and Characterization

Recrystallization Protocols

  • Preferred Solvents : Ethanol (80% recovery), ethyl acetate/n-hexane (1:3 ratio).

  • Purity Post-Recrystallization : ≥98% (HPLC).

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).

  • Eluent : Gradient of n-hexane/ethyl acetate (8:2 to 1:1).

  • Retention Factor (Rf) : 0.32–0.57 (TLC monitoring).

Scalability and Industrial Feasibility

Continuous Flow Reactor Adaptation

Patent WO2001062748A1 highlights a scalable method for thiazole intermediates:

  • Throughput : 1.5 kg/h with 90.5% conversion rate.

  • Key Parameters :

    • Temperature gradient: 80°C → 275°C over 5 hours.

    • Pressure: 100–300 Pa for reduced distillation.

Green Chemistry Considerations

  • Solvent Recycling : Ethyl acetate recovery >85% via vacuum distillation.

  • Waste Reduction : Sodium sulfate (drying agent) reused after calcination.

Critical Challenges and Solutions

Nitro Group Stability

  • Issue : Reduction of nitro groups during prolonged reactions.

  • Mitigation : Use inert atmosphere (N₂/Ar) and avoid strong reducing agents.

Byproduct Formation

  • Common Byproducts : Disulfonamides (5–12% yield).

  • Solution : Stoichiometric control (1:1.2 molar ratio of amine to sulfonyl chloride).

Recent Advancements (2023–2025)

Photocatalytic Sulfonylation

  • Catalyst : TiO₂ nanoparticles under UV light (λ = 365 nm).

  • Benefits : 20% reduction in reaction time and 95% selectivity.

Enzymatic Coupling

  • Enzyme : Sulfotransferase from Aspergillus fumigatus.

  • Conditions : pH 7.4, 37°C, 24 hours.

  • Yield : 78% with no racemization.

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H).

    • δ 7.89–7.43 (m, 8H, Ar-H and thiazole-H).

    • δ 6.75 (s, 1H, NH).

  • FTIR (KBr, cm⁻¹) :

    • 1380 (S=O asym), 1160 (S=O sym), 1620 (C=N).

Purity Assessment

MethodCriteriaResult
HPLC (C18)Retention time = 9.2 min99.1%
Elemental AnalysisC: 43.2%, H: 2.5%, N: 12.7%Δ < 0.3%

Data from.

Synthetic Route Comparison

MethodStepsTotal Yield (%)Cost (USD/g)
Classical Sulfonylation27012.50
HATU-Mediated Coupling38818.20
Enzymatic Synthesis27822.40

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

This compound is noted for its significant biological activities, particularly in the areas of antimicrobial and anticancer research. The presence of the nitro group and thiazole moiety enhances its reactivity and selectivity towards specific biological targets.

Antimicrobial Applications

The sulfonamide structure is known for its broad-spectrum antimicrobial properties. Research indicates that 2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide demonstrates effective inhibition against various bacterial strains. Its mechanism of action is believed to involve the inhibition of bacterial folic acid synthesis, similar to other sulfonamides.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. The unique combination of functional groups allows for selective targeting of cancer cells while minimizing effects on normal cells. Interaction studies have shown that this compound can engage with carbonic anhydrase IX, a target often overexpressed in tumors, thus providing a pathway for targeted cancer therapy.

Interaction Studies

Research has demonstrated that this compound interacts with various biological targets:

  • Carbonic Anhydrase IX : This enzyme plays a crucial role in maintaining pH balance in tumor microenvironments and is a promising target for anticancer therapies.
  • Bacterial Enzymes : The compound's sulfonamide structure allows it to inhibit key enzymes involved in bacterial metabolism.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Antimicrobial Efficacy : In vitro studies showed that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 µg/mL
    Escherichia coli16 µg/mL
  • Anticancer Activity : In a study involving cancer cell lines, treatment with this compound led to a reduction in cell viability by over 50% at concentrations as low as 10 µM.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)10
    HeLa (Cervical Cancer)15

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
2-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide Not provided C₁₆H₁₂N₄O₆S₂ 436.42 2-nitrobenzenesulfonamide, thiazole-sulfamoyl
3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide 89565-47-9 C₁₆H₁₂N₄O₅S₂ 404.42 3-nitrobenzamide, thiazole-sulfamoyl
3-(Benzoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide 600126-23-6 C₂₁H₁₆N₄O₄S₂ 460.51 Benzoylamino, thiazole-sulfamoyl
2-Methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pentanamide 432500-50-0 C₁₅H₁₉N₃O₃S₂ 353.46 Methylpentanamide, thiazole-sulfamoyl
N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]formamide 786-25-4 C₁₀H₉N₃O₃S₂ 283.33 Formamide, thiazole-sulfamoyl

Key Observations

Positional Isomerism : The 3-nitrobenzamide analog (CAS 89565-47-9) differs in the nitro group position (3- vs. 2-) and replaces the sulfonamide with a benzamide group. This substitution reduces molar mass (404.42 vs. 436.42) and may alter solubility and target binding .

The methylpentanamide analog (CAS 432500-50-0) replaces aromatic nitro with an aliphatic chain, likely improving metabolic stability but reducing electrophilic reactivity . The formamide derivative (CAS 786-25-4) is simpler, with lower molar mass (283.33) and higher polarity, which may influence membrane permeability .

Biological Implications :

  • Thiazole-containing sulfonamides are frequently explored in drug discovery due to their enzyme inhibition (e.g., carbonic anhydrase) and cytotoxicity profiles . The SRB assay () is a standard method for evaluating such compounds, though direct data on the target compound’s efficacy is unavailable.
  • Nitro groups often confer electrophilicity, enabling interactions with biological nucleophiles (e.g., DNA or proteins). The 2-nitro position in the target compound may sterically hinder binding compared to the 3-nitro isomer .

Biological Activity

2-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound's molecular formula is C15H12N4O6S3C_{15}H_{12}N_{4}O_{6}S_{3}, with a molecular weight of approximately 440.5 g/mol. Its structure features a nitro group and a thiazole moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H12N4O6S3
Molecular Weight440.5 g/mol
CAS Number296244-27-4
LogP5.16280
PSA (Polar Surface Area)170.60000

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of sulfonamides possess significant activity against various pathogens, including Trypanosoma , Leishmania , and Mycobacterium tuberculosis .

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the compound's efficacy against resistant strains of bacteria.
  • Method : High-throughput screening was employed to assess the minimum inhibitory concentration (MIC).
  • Results : The compound demonstrated MIC values comparable to established antibiotics, indicating potential as a therapeutic agent in treating resistant infections.

Anti-inflammatory Activity

The thiazole moiety in the compound has been associated with anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be explored for treating inflammatory diseases.

Research Findings

  • A study indicated that sulfonamide derivatives can suppress the expression of TNF-alpha and IL-6 in macrophages .
  • The inhibition of these cytokines could lead to reduced inflammation in conditions such as rheumatoid arthritis.

Anticancer Activity

Emerging studies suggest that compounds containing the sulfonamide group may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Anticancer Potential

  • Objective : Investigate the cytotoxic effects on cancer cell lines.
  • Method : MTT assay was performed on various human cancer cell lines.
  • Results : Significant cytotoxicity was observed, with IC50 values indicating strong potential for further development as an anticancer agent.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Modulation of Immune Response : By affecting cytokine production, it can modulate immune responses to infections and inflammation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptosis through mitochondrial pathways.

Q & A

Q. Advanced

  • Kynurenine 3-hydroxylase (KMO) : IC50_{50} values determined via enzyme kinetics (19–37 nM for analogs). Use gerbil brain microdialysis to monitor kynurenic acid levels post-inhibition .
  • Beta3_3-adrenoceptors : Functional assays (cAMP accumulation) show EC50_{50} values <10 nM for agonists .

How should researchers address discrepancies in reported biological activity data?

Advanced
Contradictions (e.g., varying IC50_{50}) may arise from:

  • Assay conditions : Radiation exposure (8 kGy) enhances cytotoxicity in some studies .
  • Cell line variability : Validate HEPG2 vs. primary hepatocyte responses.
  • Statistical rigor : Use ANOVA with post-hoc tests (p<0.05) and report 95% confidence intervals .

What methodologies support structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Substituent screening : Test nitro, trifluoromethyl, and thiazole modifications for potency shifts (e.g., 4-CF3_3 groups boost beta3_3 receptor selectivity >600-fold) .
  • 3D-QSAR models : Use Schrödinger Maestro to correlate steric/electronic properties with activity .

How can combination therapies enhance anticancer efficacy?

Q. Advanced

  • Radiosensitization : Co-treatment with γ-irradiation (8 kGy) reduces HEPG2 viability synergistically (e.g., 71.8 mM doxorubicin vs. 15.6 mM sulfonamide 9) .
  • Mechanistic studies : Flow cytometry (Annexin V/PI staining) to quantify apoptosis induction .

What analytical techniques resolve synthetic byproducts or degradation products?

Q. Basic

  • HPLC-PDA : C18 columns (ACN/water gradient) detect impurities <0.1% .
  • Mass spectrometry : High-resolution ESI-MS identifies nitro-reduction byproducts (e.g., amine derivatives) .

How are computational tools applied to study receptor-ligand interactions?

Q. Advanced

  • Docking simulations : AutoDock Vina predicts binding poses in beta3_3-adrenoceptors (PDB: 2VT4) .
  • MD simulations : GROMACS assesses stability of sulfonamide-enzyme complexes (e.g., KMO) over 100 ns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.